N-cyclopentyl-2-[[6-(2-pyridinyl)-3-pyridazinyl]thio]acetamide
Overview
Description
N-cyclopentyl-2-[[6-(2-pyridinyl)-3-pyridazinyl]thio]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Scientific Research Applications
Anticancer Activity
N-cyclopentyl-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide has been studied for its cytotoxicity against human cancer cell lines. Researchers synthesized novel compounds based on this scaffold and evaluated their effects on cancer cells. Notably, the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide demonstrated promising inhibition against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM) compared to sorafenib (IC50 = 5.2 μM). It also exhibited selectivity against MDA-MB-231 over HepG2 cells .
Antifungal Properties
Imidazo[2,1-b]thiazole derivatives, including N-cyclopentyl-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide, have shown antifungal activity. These compounds could potentially serve as leads for developing new antifungal agents .
Antibacterial Applications
The imidazo[2,1-b]thiazole scaffold has been explored for antibacterial properties. While specific studies on this compound are limited, its structural features suggest potential antibacterial activity .
Anti-Inflammatory Effects
Although direct evidence is scarce, imidazo[2,1-b]thiazole-based compounds have been associated with anti-inflammatory properties. Further research is needed to validate this aspect for N-cyclopentyl-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide .
Antihypertensive Potential
Imidazo[2,1-b]thiazoles have been investigated as antihypertensive agents. While not specifically studied for this compound, its structural similarity suggests it might exhibit blood pressure-regulating effects .
CFTR-Selective Potentiators
Imidazo[2,1-b]thiazole derivatives have been explored as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators. Although no direct evidence exists for N-cyclopentyl-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide, its scaffold aligns with this pharmacological profile .
properties
IUPAC Name |
N-cyclopentyl-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c21-15(18-12-5-1-2-6-12)11-22-16-9-8-14(19-20-16)13-7-3-4-10-17-13/h3-4,7-10,12H,1-2,5-6,11H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSDRQCVHNIBGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601329994 | |
Record name | N-cyclopentyl-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601329994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24779605 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclopentyl-2-[[6-(2-pyridinyl)-3-pyridazinyl]thio]acetamide | |
CAS RN |
893994-76-8 | |
Record name | N-cyclopentyl-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601329994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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